molecular formula C11H14N2O3 B2890971 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid CAS No. 1153379-90-8

2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid

Cat. No.: B2890971
CAS No.: 1153379-90-8
M. Wt: 222.244
InChI Key: VMIKZFIZVCOGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid is a derivative of isonicotinic acid, a pyridine carboxylate compound known for its role as a linker in coordination chemistry and metal-organic frameworks (MOFs) . The compound features a tetrahydro-2H-pyran-4-ylamino substituent at the 2-position of the isonicotinic acid backbone, which introduces steric and electronic modifications compared to simpler analogs.

Properties

IUPAC Name

2-(oxan-4-ylamino)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)8-1-4-12-10(7-8)13-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIKZFIZVCOGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid is a chemical compound with the molecular formula C11H14N2O3 . It has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid serves as a fundamental building block in synthesizing complex organic molecules.

Biology: Researchers investigate the compound for its potential biological activities and interactions with various biomolecules.

Medicine: There is ongoing research exploring potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Isoniazid and its applications

Isoniazid (INH), a first-line anti-tuberculosis drug, has been used for nearly 70 years . Research indicates that INH and its metabolites induce lysine isonicotinylation (K inic), a post-translational modification (PTM) of histones, also referred to as 4-picolinylation, in cells and mice . INH promotes the biosynthesis of isonicotinyl-CoA (Inic-CoA), a cofactor of intracellular isonicotinylation . Mass spectrometry has identified 26 K inic sites in histones in HepG2 cells . Acetyltransferases CREB-binding protein (CBP) and P300 catalyze histone K inic, while histone deacetylase HDAC3 functions .

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with varying substituents at the 2-amino position of isonicotinic acid. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:

Table 1: Comparison of Isonicotinic Acid Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Properties References
2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid Tetrahydro-2H-pyran-4-ylamino ~250.3* Potential MOF linker, pharmaceutical intermediate
2-(Cyclohexylamino)isonicotinic acid Cyclohexylamino ~236.3 Pharmaceutical intermediate, ligand synthesis
2-[(Tetrahydro-2-furanylmethyl)amino]isonicotinic acid Tetrahydrofuranmethylamino ~238.2 Organic synthesis, catalytic applications
Isonicotinic acid (base structure) None (unmodified) 123.11 MOF linker, photocatalytic enhancement

*Calculated based on structural formula.

Key Findings:

Substituent Effects on Reactivity: The tetrahydro-2H-pyran-4-ylamino group introduces a six-membered oxygen-containing ring, which may improve solubility in polar solvents compared to the cyclohexylamino analog .

Applications in MOFs: Unmodified isonicotinic acid is widely used to construct MOFs, where it enhances pore volume and photocatalytic activity (e.g., Cr-PTC-HIna MOF showed 30% higher methylene blue degradation than Cr-PTC) . The bulkier tetrahydro-2H-pyran-4-ylamino group in the target compound may reduce pore size in MOFs but improve thermal stability due to increased steric hindrance.

The pyran-based analog may exhibit improved metabolic stability compared to furan or cyclohexyl derivatives due to reduced ring oxidation susceptibility .

Synthetic Challenges: The synthesis of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid likely requires regioselective amination, a step more complex than for unsubstituted isonicotinic acid. Similar compounds (e.g., 2-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)isonicotinic acid) are listed in pharmaceutical intermediate catalogs, indicating scalable production routes .

Biological Activity

2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest diverse mechanisms of action, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran moiety linked to an isonicotinic acid derivative, which is known for its biological significance. The presence of the pyran ring may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid exhibit notable antimicrobial activity. For instance, compounds related to 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Streptococcus agalactiae100 µM

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of isonicotinic acid derivatives. The cytotoxicity profile of related compounds indicates potential anticancer properties, with some exhibiting selective toxicity towards cancer cell lines while sparing normal cells.

Cell Line EC50 (µM)
HeLa (cervical cancer)3.1 - 4.8
MCF-7 (breast cancer)5.2 - 7.8

This selective cytotoxicity highlights the potential for these compounds in cancer therapy .

The biological activity of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid may be attributed to its ability to interact with specific molecular targets, such as enzymes involved in metabolic pathways or receptors implicated in disease processes. The compound can function as an inhibitor or modulator, influencing cellular signaling and metabolic functions.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes critical for bacterial survival or cancer cell proliferation. This inhibition can lead to disrupted metabolic processes, ultimately resulting in cell death or reduced growth rates .

Case Studies and Research Findings

Recent research has focused on synthesizing analogs of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid to enhance its biological activity and selectivity. For example:

  • Synthesis and Screening : A series of analogs were synthesized and screened for antimicrobial activity, revealing that modifications to the tetrahydro-pyran structure significantly impacted efficacy.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of selected analogs, demonstrating promising results in reducing tumor size in xenograft models .

Q & A

Q. What are the common synthetic pathways for preparing 2-(tetrahydro-2H-pyran-4-ylamino)isonicotinic acid, and how are intermediates characterized?

Synthesis typically involves coupling tetrahydro-2H-pyran-4-amine derivatives with functionalized isonicotinic acid precursors. Key steps include:

  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during coupling reactions .
  • Catalytic Cross-Coupling : Palladium-catalyzed reactions to link pyran and pyridine moieties.
  • Characterization of Intermediates : Techniques like HPLC (for purity >95%), 1^1H/13^13C NMR (to confirm regioselectivity), and mass spectrometry (for molecular weight validation) are critical .

Q. What analytical methods are recommended for verifying the structural integrity of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability.
  • Spectroscopy : 1^1H NMR (DMSO-d6) for proton environments, 13^13C NMR for carbon backbone, and FT-IR for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak ([M+H]+^+) and rule out byproducts .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of the tetrahydro-2H-pyran ring in this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor ring closure via nucleophilic attack, while nonpolar solvents may stabilize intermediates, leading to alternative conformers.
  • Temperature Control : Lower temperatures (<0°C) minimize epimerization of the pyran ring, as shown in studies of analogous tetrahydropyran derivatives .
  • Methodological Approach : Use dynamic NMR and circular dichroism (CD) to monitor stereochemical changes during synthesis .

Q. What strategies are effective in resolving contradictions in bioactivity data for this compound across different assay systems?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
  • Buffer Compatibility : Test solubility and stability in assay buffers (e.g., PBS vs. HEPES) to identify false negatives due to precipitation .
  • Computational Modeling : Use molecular docking to predict binding modes and reconcile discrepancies between in vitro and in silico results .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Analysis : Measure KmK_m and VmaxV_{max} under varying substrate/inhibitor concentrations to determine inhibition type (competitive vs. noncompetitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate allosteric vs. active-site interactions.
  • Mutagenesis Studies : Target residues in the enzyme’s active site (identified via homology modeling) to validate inhibitor binding .

Q. What methodological frameworks are recommended for studying the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to stressors (pH 1–13, UV light, oxidative agents) and monitor degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism, with LC-MS/MS to identify metabolites .
  • Long-Term Storage : Evaluate stability at -80°C vs. 25°C/60% RH over 6–12 months, using ICH Q1A(R2) guidelines .

Data Interpretation & Theoretical Integration

Q. How can researchers integrate conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Dynamic Effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use DFT calculations to model energy-minimized structures and reconcile differences .
  • Cocrystallization : Co-crystallize the compound with a binding partner (e.g., a protein) to stabilize a single conformation for X-ray analysis .

Q. What advanced techniques are critical for establishing structure-activity relationships (SAR) in derivatives of this compound?

  • Fragment-Based Design : Synthesize analogs with modified pyran substituents (e.g., fluorine or methyl groups) and test bioactivity.
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression .
  • Cryo-EM or Cryo-ED : Resolve ligand-protein complexes at near-atomic resolution to guide SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.